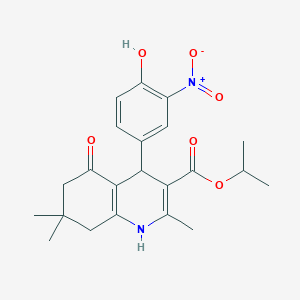![molecular formula C21H11BrI2N2 B4941736 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves its interaction with DNA. It has been found to bind to DNA and interfere with its replication and transcription. This results in the inhibition of cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole have been studied extensively. It has been found to induce DNA damage and apoptosis in cancer cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, this compound has been found to have low toxicity to normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole in lab experiments include its high potency against cancer cells, low toxicity to normal cells, and its ability to bind to DNA. However, there are also limitations to its use, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
There are several future directions for the study of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole. One direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Another direction is to investigate its use as a molecular imaging agent for other biomolecules, such as proteins and lipids. Finally, more research is needed to optimize the synthesis method and improve the solubility of this compound for in vivo applications.
Conclusion
In conclusion, 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a promising compound with potential applications in cancer research, molecular imaging, and photodynamic therapy. Its mechanism of action involves its interaction with DNA, resulting in the inhibition of cell growth and division. While there are limitations to its use, such as its low solubility, more research is needed to explore its potential in other fields and optimize its use in lab experiments.
合成法
The synthesis method for 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves the reaction of 4-bromoaniline with 2,5-diiodo-1,4-benzenediboronic acid using a palladium-catalyzed Suzuki coupling reaction. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to obtain the final compound.
科学的研究の応用
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole has been studied for its potential applications in various fields, including cancer research, molecular imaging, and photodynamic therapy. In cancer research, this compound has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In molecular imaging, this compound has been used as a fluorescent probe for imaging of DNA and RNA in live cells. In photodynamic therapy, this compound has been used as a photosensitizer for the treatment of cancer and other diseases.
特性
IUPAC Name |
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrI2N2/c22-12-3-1-11(2-4-12)21-25-19-17-9-13(23)5-7-15(17)16-8-6-14(24)10-18(16)20(19)26-21/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNAUNQKVPTYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrI2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)

![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)
![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)

![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)


![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)
